SM-21 maleate
Description
Historical Context of SM-21 Maleate (B1232345) Discovery and Early Pharmacological Investigations
The discovery and initial pharmacological characterization of SM-21 maleate emerged from research focused on novel analgesic compounds. Early investigations in the late 1990s identified SM-21, or (±)-tropanyl 2-(4-chlorophenoxy)butanoate, as a compound with significant antinociceptive properties. unifi.it A pivotal 1997 study by Ghelardini and colleagues described SM-21 as a novel analgesic agent with a mechanism of action involving the presynaptic cholinergic system. tocris.com This initial research highlighted that the compound could induce central antinociception in animal models. unifi.it
Subsequent pharmacological profiling further elucidated its mechanism. By 2000, Ghelardini and his team had pharmacologically identified SM-21 as a potent and selective sigma-2 (σ2) antagonist. tocris.com These early studies established that this compound exerts its effects through central mechanisms following systemic administration and causes an increased release of acetylcholine (B1216132) at central muscarinic synapses. tocris.comrndsystems.com The compound was noted for its potent analgesic efficacy, comparable to morphine in some models, and was also identified as a potential nootropic agent. tocris.comrndsystems.com
Significance of this compound as a Research Tool in Neuropharmacology
Following its initial characterization, this compound became a valuable tool for researchers in neuropharmacology to investigate the role of the sigma-2 receptor in various physiological and pathological processes. Its selectivity as an antagonist allows for the targeted study of this receptor subtype.
One area of significant application has been in the study of substance abuse. For instance, research has utilized this compound to explore the involvement of sigma-2 receptors in the behavioral effects of cocaine. Studies have shown that this compound can attenuate cocaine-induced convulsions and locomotor hyperactivity in mice, suggesting a role for sigma-2 receptors in mediating these effects. tocris.comnih.gov Similarly, it has been used as a selective sigma-2 antagonist in studies examining methamphetamine-induced stereotypy in mice, helping to differentiate the roles of sigma-1 and sigma-2 receptors in the effects of this stimulant. nih.gov
Beyond addiction research, this compound has been employed to understand fundamental neuronal processes. It has been used in studies on neurite outgrowth, a critical process in neuronal development and repair. rndsystems.com Research has also investigated its effects on glial cells, with findings indicating that as a sigma-2 receptor antagonist, it can influence glial cell survival and activation in the context of ischemic stroke.
The compound's effects on neurotransmitter systems, particularly its ability to modulate acetylcholine release, have made it a useful probe for studying cholinergic pathways and their role in cognition and pain perception. tocris.comrndsystems.com For example, research has explored its procognitive activity in social learning tests in rats. unifi.it
| Area of Research | Application of this compound | Key Findings | References |
|---|---|---|---|
| Substance Abuse (Cocaine) | Antagonist to study sigma-2 receptor involvement in cocaine's effects. | Attenuates cocaine-induced convulsions and locomotor hyperactivity. | tocris.comnih.gov |
| Substance Abuse (Methamphetamine) | Selective sigma-2 antagonist to differentiate receptor roles. | Did not affect methamphetamine-induced stereotypy, unlike sigma-1 antagonists. | nih.gov |
| Neuronal Development | Tool to investigate the role of sigma-2 receptors in neurite outgrowth. | Used in studies demonstrating the involvement of sigma receptors in neurite formation. | rndsystems.com |
| Neuroprotection | Investigating the role of sigma-2 receptors in glial cell response to ischemia. | Can influence glial cell survival and activation. | |
| Cognition and Pain | Probe for studying cholinergic pathways. | Demonstrated procognitive effects and potent analgesic properties. | unifi.ittocris.com |
Current Landscape and Gaps in Academic Research on this compound
The current academic research landscape for this compound continues to leverage its properties as a selective sigma-2 antagonist. Recent studies have expanded its use into areas such as oncology research, where it has been used to investigate the role of sigma-2 receptors in the proliferation of cancer cell lines. mdpi.com Some recent findings have indicated that while some sigma-2 receptor ligands can enhance cancer cell proliferation, the effects can be complex and cell-line dependent. mdpi.com There is also emerging research exploring the role of sigma-2 receptors in cellular processes like store-operated calcium entry (SOCE), where SM-21 has been used as a pharmacological tool. researchgate.net
Despite its utility, there are identifiable gaps in the research concerning this compound. A significant limitation is that while it is considered selective for the sigma-2 receptor over the sigma-1 receptor, its affinity and selectivity against a broader range of other receptors and transporters are not always extensively characterized in all studies. nsf.gov This can complicate the interpretation of results, as off-target effects cannot be completely ruled out.
Furthermore, much of the research has been conducted in vitro or in animal models. There is a lack of clinical studies involving this compound, which means its therapeutic potential in humans remains largely unexplored. The transition from preclinical findings to clinical applications is a significant gap in the research trajectory of this compound.
Future research could focus on several key areas. A more comprehensive profiling of this compound's selectivity and off-target effects would strengthen its utility as a research tool. Investigating the differential effects of its enantiomers could also provide more nuanced insights, as many studies have used the racemic mixture. unifi.it Finally, given its potent analgesic and potential nootropic effects in preclinical models, further investigation into its mechanisms and potential for therapeutic development, including addressing the challenges of clinical translation, represents a major avenue for future research.
Structure
2D Structure
Properties
CAS No. |
155059-42-0 |
|---|---|
Molecular Formula |
C22H28ClNO7 |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(4-chlorophenoxy)butanoate |
InChI |
InChI=1S/C18H24ClNO3.C4H4O4/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2;5-3(6)1-2-4(7)8/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14+,16?,17?; |
InChI Key |
BHXGTFUQDGMXHA-ASIQKIFFSA-N |
Isomeric SMILES |
CCC(C(=O)OC1C[C@H]2CC[C@@H](C1)N2C)OC3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Synonyms |
(R)-(1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-(4-chlorophenoxy)butanoate fumarate |
Origin of Product |
United States |
Chemical Synthesis and Advanced Structural Characterization Methodologies for Sm 21 Maleate
Synthetic Pathways for (±)-Tropanyl 2-(4-chlorophenoxy)butanoate Maleate (B1232345)
Precursor Chemistry and Synthetic Route Development
The synthesis of the target molecule, (±)-tropanyl 2-(4-chlorophenoxy)butanoate, requires two primary precursors: the tropane (B1204802) alcohol, (±)-tropine (also known as tropan-3-ol), and 2-(4-chlorophenoxy)butanoic acid.
(±)-Tropine Synthesis: Tropine (B42219) is a derivative of tropane, a bicyclic amine characterized by an 8-azabicyclo[3.2.1]octane core. nih.govbris.ac.uk Historically, the total synthesis of tropinone (B130398), the ketone precursor to tropine, was a landmark achievement in organic chemistry. Modern synthetic approaches often build upon this foundation, utilizing various strategies to construct the bicyclic system. nih.gov A common route involves the Robinson-Schöpf tropinone synthesis or variations thereof, which constructs the core from simpler, acyclic precursors. Subsequent stereoselective reduction of the tropinone ketone group yields tropine (the 3-α-ol isomer).
2-(4-chlorophenoxy)butanoic Acid Synthesis: This precursor is typically synthesized via a Williamson ether synthesis. The process involves the reaction of 4-chlorophenol (B41353) with an appropriate α-haloester, such as ethyl 2-bromobutanoate, under basic conditions. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.
Esterification: The final step in forming the free base of SM-21 is the esterification of (±)-tropine with 2-(4-chlorophenoxy)butanoic acid. This can be achieved through several standard methods, such as Fischer-Speier esterification using a strong acid catalyst or by converting the carboxylic acid to a more reactive derivative, like an acyl chloride, followed by reaction with tropine.
Stereo-control Strategies in Tropane Derivative Synthesis
The tropane skeleton possesses distinct stereochemical features that are critical to its biological activity. The 8-azabicyclo[3.2.1]octane framework is a bridged ring system where substituents at the C3 position can exist in two diastereomeric orientations: axial (α) or equatorial (β).
In the synthesis of tropine-based derivatives like SM-21, controlling the stereochemistry at the C3 position is crucial. The reduction of the tropinone intermediate is a key stereocontrol step.
Reduction of Tropinone: The reduction of the carbonyl group in tropinone can lead to either tropine (3α-tropanol) or pseudotropine (3β-tropanol). nih.gov The choice of reducing agent and reaction conditions dictates the stereochemical outcome. For instance, catalytic hydrogenation or reduction with specific hydride reagents can be optimized to favor the formation of the thermodynamically more stable tropine, where the hydroxyl group is in the axial position, over pseudotropine. More recent synthetic strategies may employ vinyl aziridine (B145994) rearrangement to construct the tropane core, which can offer alternative points for late-stage functionalization and stereochemical control. nih.govescholarship.org
Formation Chemistry of the Maleate Salt
Pharmaceutical compounds that are weakly basic, such as the tropane derivative SM-21, are often converted into salts to improve their physicochemical properties, including solubility, stability, and ease of handling. researchgate.neteuropeanpharmaceuticalreview.com The maleate salt is a popular choice in the pharmaceutical industry. drugs.com
The formation of SM-21 maleate is a straightforward acid-base reaction.
The synthesized free base, (±)-tropanyl 2-(4-chlorophenoxy)butanoate, is dissolved in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).
A solution of maleic acid, dissolved in the same or a miscible solvent, is added stoichiometrically to the solution of the free base.
The reaction results in the protonation of the tertiary amine nitrogen in the tropane ring by the carboxylic acid group of maleic acid, forming an ionic bond.
The resulting this compound salt, being less soluble in the organic solvent than its precursors, typically precipitates out of the solution and can be isolated by filtration, washed, and dried. nih.gov This process yields a stable, crystalline solid. researchgate.neteuropeanpharmaceuticalreview.com
Rigorous Analytical Techniques for this compound Characterization in Research Settings
To ensure the identity, purity, and structural integrity of a synthesized compound, a suite of analytical techniques is employed. For this compound, High-Performance Liquid Chromatography and Mass Spectrometry are indispensable tools.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and confirming their identity by comparing their retention time to a known reference standard. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing tropane alkaloids and related substances. researchgate.netnih.gov Commercial suppliers of this compound report purities of ≥98% or ≥99% as determined by HPLC. bio-techne.comtocris.com
A typical RP-HPLC method for the analysis of this compound would involve a C18 stationary phase column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govtrdizin.gov.tr
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Typical Value | Purpose |
| Column | C18, 250 x 4.6 mm, 5 µm | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.0) | Eluent to carry the sample through the column. |
| Elution Mode | Isocratic or Gradient | Constant (isocratic) or varied (gradient) mobile phase composition. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. trdizin.gov.tr |
| Detection | UV Absorbance at ~215-230 nm | Detection of the analyte based on its absorption of UV light. |
| Column Temp. | 30 °C | Ensures reproducible retention times. nih.gov |
| Injection Vol. | 10 µL | The amount of sample introduced into the system. trdizin.gov.tr |
By this method, this compound would elute at a characteristic retention time. The area of the peak is proportional to its concentration, and purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and the elucidation of molecular structure through fragmentation analysis. For this compound (C₂₂H₂₈ClNO₇), the expected monoisotopic mass is approximately 453.16 g/mol .
When subjected to analysis by techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the molecule will typically be observed as the protonated free base, [M+H]⁺, where M is the (±)-tropanyl 2-(4-chlorophenoxy)butanoate portion (C₁₈H₂₄ClNO₃, molecular weight ~337.14 g/mol ). Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of this parent ion. The fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways for the [M+H]⁺ ion of SM-21 would likely include:
Cleavage of the Ester Bond: This is a common fragmentation pathway for esters, leading to the formation of ions corresponding to the tropane alcohol portion and the acylium ion from the acid portion. youtube.commiamioh.edu
Fragmentation of the Tropane Ring: The bicyclic tropane core can undergo characteristic ring cleavages, leading to a series of smaller fragment ions.
Table 2: Predicted Key Fragments in MS/MS Analysis of SM-21
| Predicted Fragment Ion (m/z) | Proposed Structure/Origin |
| 338.15 | [M+H]⁺ Parent Ion of the free base (C₁₈H₂₅ClNO₃⁺) |
| 184.07 | Acylium ion from [2-(4-chlorophenoxy)butanoic acid - OH]⁺ |
| 156.14 | Protonated tropine [Tropine+H]⁺ |
| 124.11 | Dehydrated tropane fragment [C₈H₁₄N]⁺ |
| 94.09 | N-methylpyrrolidine fragment from tropane ring cleavage |
This fragmentation data, combined with the accurate mass measurement of the parent ion, provides definitive structural confirmation of the (±)-tropanyl 2-(4-chlorophenoxy)butanoate structure.
Inability to Fulfill Request for Detailed Article on this compound
Despite a comprehensive search for scientific literature, the specific experimental data required to generate a detailed article on the chemical compound “this compound” is not publicly available. Key information regarding its chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography could not be located in the accessible literature.
The initial investigation and subsequent targeted searches consistently identified a primary research article by Ghelardini et al., published in the Journal of Pharmacology and Experimental Therapeutics in 1997, as the foundational source of information on SM-21. However, the full text of this article, which would contain the critical experimental section detailing the compound's synthesis and characterization, could not be retrieved through the available search methods.
Without access to this primary data, it is not possible to provide a thorough, informative, and scientifically accurate account of the methodologies for the chemical synthesis and advanced structural characterization of this compound as requested. The generation of data tables for NMR and X-ray crystallography is entirely contingent on the availability of this experimental information.
Therefore, the request to generate an English article focusing solely on the chemical compound “this compound” structured around the provided core outline cannot be fulfilled at this time due to the unavailability of the necessary scientific data.
Pharmacological Profile and Molecular Mechanisms of Action of Sm 21 Maleate
Sigma Receptor Modulatory Activity
SM-21 maleate (B1232345) is a tropane (B1204802) analog recognized for its significant interaction with sigma (σ) receptors, a unique class of intracellular proteins. nih.govnih.gov While initially investigated for its effects on the cholinergic system, subsequent research has highlighted its potent and selective activity at the sigma-2 (σ2) receptor subtype, establishing it as a key tool in pharmacological studies of this receptor. nih.gov
Characterization of Sigma-2 (σ2) Receptor Antagonism by SM-21 Maleate
This compound is characterized as a potent and selective sigma-2 (σ2) receptor antagonist. nih.gov Its antagonistic properties have been demonstrated in preclinical models. For instance, in studies involving the induction of neck dystonia in rats—a condition associated with the activation of σ2 receptors—this compound effectively prevented the torsional neck movements caused by the administration of the non-selective σ1/σ2 receptor agonist 1,3-di-(2-tolyl)guanidine (DTG). nih.gov This ability to counteract the effects of a sigma receptor agonist provides direct evidence of its antagonist activity at the σ2 receptor. nih.gov This pharmacological profile distinguishes this compound as a valuable compound for investigating the physiological and pathological roles of the σ2 receptor. nih.govnih.gov
Comparative Affinity and Selectivity Profiles for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors
This compound demonstrates a distinct selectivity for the sigma-2 (σ2) receptor over the sigma-1 (σ1) subtype. nih.govnih.gov In vitro studies have consistently shown that the compound possesses a significantly higher affinity for σ2 receptors compared to σ1 receptors. nih.gov This pronounced selectivity has positioned this compound as a potential lead compound for the development of more refined σ2-selective ligands. nih.gov While its primary activity is centered on sigma receptors, this compound also interacts with central muscarinic receptors, though with a comparatively lower affinity. nih.govmedchemexpress.com
| Receptor Target | Reported Affinity / Selectivity | Reference |
|---|---|---|
| Sigma-2 (σ2) | High Affinity | nih.govnih.gov |
| Sigma-1 (σ1) | Lower Affinity (relative to σ2) | nih.gov |
| Central Muscarinic Receptors | Ki = 0.174 µM (174 nM) | medchemexpress.com |
Molecular Interactions at the Sigma Receptor Binding Site
The precise molecular interactions of this compound within the binding pocket of the sigma-2 receptor have not been extensively detailed in publicly available scientific literature. While the crystal structure of the σ2 receptor has been resolved and docking studies have been performed for other ligands, specific data delineating the key amino acid residues, hydrogen bonds, or hydrophobic interactions that govern the binding of this compound are not fully characterized. Elucidating these specific molecular determinants remains a subject for future investigation.
Cholinergic System Engagement
Presynaptic Modulation of Acetylcholine (B1216132) Release
A primary mechanism of action for this compound within the cholinergic system is the presynaptic modulation of acetylcholine (ACh) release. nih.gov The compound has been shown to cause an increased release of acetylcholine. This effect is attributed to the antagonism of presynaptic muscarinic M2 receptors, which typically function as autoreceptors that inhibit ACh release. nih.gov By blocking these inhibitory presynaptic receptors, this compound potentiates the release of acetylcholine into the synaptic cleft, thereby enhancing cholinergic transmission. nih.gov
Influence on Central Muscarinic Synapses
The increased availability of acetylcholine resulting from the presynaptic actions of this compound leads to a notable influence on central muscarinic synapses. The compound effectively increases the concentration of acetylcholine at these synapses, leading to enhanced postsynaptic signaling. As noted previously, this compound itself can bind directly to central muscarinic receptors with a moderate affinity of 0.174 µM. medchemexpress.com This dual mechanism—enhancing endogenous acetylcholine release while also being capable of direct receptor interaction—underlines its complex engagement with the central cholinergic system.
Downstream Cholinergic Signaling Pathways
This compound, a potent and selective antagonist of the sigma-2 (σ2) receptor, exerts a significant influence on the cholinergic system by augmenting the release of acetylcholine (ACh) at central muscarinic synapses tocris.com. This increased availability of ACh in the synaptic cleft initiates a cascade of downstream signaling events through its interaction with muscarinic acetylcholine receptors (mAChRs). These receptors are a family of G-protein coupled receptors (GPCRs) that are pivotal in mediating the effects of acetylcholine in the central nervous system.
The downstream signaling pathways activated by the enhanced acetylcholine release are dependent on the specific subtype of muscarinic receptor stimulated. Muscarinic receptors are broadly categorized into two main families based on their G-protein coupling:
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation by acetylcholine, the Gq/11 protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevation in cytosolic calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, modulating their activity and leading to diverse cellular responses.
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of these receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the activated Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a reduction in neuronal excitability. Some initial hypotheses regarding this compound's mechanism suggested an antagonism of presynaptic M2 receptors, which would also lead to an increase in acetylcholine release nih.gov.
The action of this compound, by increasing the concentration of acetylcholine at the synapse, therefore non-selectively activates all available postsynaptic muscarinic receptor subtypes, triggering a complex array of downstream signaling cascades that ultimately alter neuronal function.
Interactions with Other Neurotransmitter Systems
The pharmacological effects of this compound are not confined to the cholinergic system. Its primary target, the sigma-2 receptor, is known to modulate the activity of several neurotransmitter systems.
Emerging evidence suggests a significant interplay between this compound and the dopaminergic system. Notably, a key study has linked this compound to the inhibition of the Dopamine (B1211576) D4 receptor tocris.com. The D4 receptor is a member of the D2-like family of dopamine receptors, which are G-protein coupled receptors that couple to Gi/o proteins. Activation of D4 receptors typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Furthermore, D4 receptors can modulate potassium channels, influencing neuronal excitability nih.gov.
The most prominently documented effect of this compound on neurotransmitter dynamics is its ability to cause an increased release of acetylcholine at central muscarinic synapses tocris.com. The underlying mechanism for this enhanced release is attributed to its antagonism of the sigma-2 receptor. Sigma-2 receptors are involved in the regulation of synaptic vesicular release wikipedia.org. By antagonizing these receptors, this compound likely interferes with a negative regulatory mechanism, thereby facilitating the exocytosis of acetylcholine-containing vesicles.
Beyond acetylcholine, sigma-2 receptors are also known to modulate the release of other neurotransmitters, including dopamine, serotonin, and glutamate wikipedia.org. Therefore, it is plausible that this compound, as a sigma-2 antagonist, could influence the release of these neurotransmitters as well. However, specific studies detailing the effects of this compound on the synthesis, reuptake, and metabolism of acetylcholine or other neurotransmitters are not yet extensively available. The general process of acetylcholine neurotransmission involves its synthesis from choline (B1196258) and acetyl-CoA, packaging into vesicles, release into the synapse, binding to receptors, and subsequent degradation by acetylcholinesterase tmc.edu. This compound's primary described action is on the release step of this process.
Intracellular Signaling Cascades Triggered by this compound
The intracellular signaling cascades initiated by this compound are complex and arise from both its direct action on the sigma-2 receptor and the indirect consequences of its modulation of neurotransmitter systems.
While the sigma-2 receptor itself is not a G-protein coupled receptor (it has been identified as the transmembrane protein TMEM97), this compound has significant implications for GPCR signaling wikipedia.org. This is primarily due to its ability to increase the synaptic concentration of acetylcholine. The released acetylcholine then acts on muscarinic acetylcholine receptors, which are members of the GPCR superfamily tmc.edu.
As detailed in section 3.2.3, the activation of muscarinic GPCRs by the increased levels of acetylcholine triggers a variety of G-protein-mediated signaling pathways. This includes the Gq/11 pathway, leading to the activation of phospholipase C and subsequent increases in inositol trisphosphate and diacylglycerol, and the Gi/o pathway, which inhibits adenylyl cyclase and modulates ion channel activity.
Furthermore, the interaction of this compound with the dopaminergic system, particularly its potential inhibition of the Dopamine D4 receptor (a Gi/o-coupled GPCR), also points to a significant modulation of GPCR-mediated signaling cascades tocris.comnih.gov. Thus, while this compound's direct target is not a GPCR, its pharmacological effects are deeply intertwined with the activation and modulation of these crucial signaling hubs.
A key aspect of the intracellular signaling initiated by this compound involves the modulation of intracellular ion fluxes, with a pronounced effect on calcium (Ca2+) homeostasis. This modulation occurs through at least two distinct mechanisms:
Direct Sigma-2 Receptor-Mediated Calcium Release: The sigma-2 receptor, the primary target of this compound, is directly involved in the regulation of intracellular calcium levels. Studies have shown that activation of sigma-2 receptors can stimulate a transient release of Ca2+ from the endoplasmic reticulum nih.gov. As an antagonist, this compound would be expected to block this effect. The antagonism of sigma-2 receptors by this compound could therefore alter the baseline and stimulated release of calcium from intracellular stores, a critical aspect of cellular signaling.
Indirect Muscarinic Receptor-Mediated Calcium Mobilization: As a consequence of the increased acetylcholine release induced by this compound, there is an enhanced activation of postsynaptic muscarinic receptors. Specifically, the activation of M1, M3, and M5 muscarinic receptors, which are coupled to the Gq/11 pathway, leads to the production of inositol 1,4,5-trisphosphate (IP3). IP3, in turn, binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This elevation of intracellular calcium is a fundamental signaling event that mediates a wide range of cellular responses.
Therefore, this compound can influence intracellular calcium concentrations through both its direct interaction with the sigma-2 receptor and indirectly through the potentiation of cholinergic signaling at muscarinic receptors.
Preclinical Efficacy Studies of Sm 21 Maleate in Non Human Models
Investigations in Nociception and Pain Pathways
SM-21 maleate (B1232345) has demonstrated significant analgesic properties in several established rodent models of pain. These studies have been instrumental in characterizing its antinociceptive capabilities and elucidating the underlying biological pathways involved in its pain-relieving effects.
Antinociceptive Properties in Rodent Models
The antinociceptive efficacy of SM-21 maleate has been consistently observed across different pain modalities, including thermal, chemical, and mechanical stimuli. unifi.it Research has shown its effectiveness in the hot-plate, tail-flick, abdominal constriction, and paw-pressure tests in rodents. unifi.it The analgesic effect of SM-21 is comparable in potency to morphine. rndsystems.comtocris.com
In the mouse hot-plate test, a measure of thermal pain sensitivity, this compound produced a dose-dependent increase in the pain threshold. unifi.it Similarly, in the abdominal constriction test, which models visceral pain, the compound significantly reduced the number of writhes induced by a chemical irritant. unifi.it The antinociceptive effects were observed after systemic administration (subcutaneous, intraperitoneal, and oral) as well as direct administration into the cerebral ventricles, indicating a central mechanism of action. unifi.it
Table 1: Antinociceptive Effects of this compound in Rodent Models
| Test Model | Species | Observed Effect | Source |
|---|---|---|---|
| Hot-Plate Test | Mouse | Dose-dependent increase in pain threshold | unifi.it |
| Abdominal Constriction Test | Mouse | Dose-dependent reduction in writhes | unifi.it |
| Paw Pressure Test | Rat | Increase in pain threshold | unifi.it |
| Tail Flick Test | Rat | Increase in pain threshold | unifi.it |
Mechanistic Insights into Analgesic Effects
The analgesic properties of this compound are attributed to its action on the cholinergic system and its selectivity as a sigma-2 (σ₂) receptor antagonist. unifi.itrndsystems.comtocris.com The compound is believed to exert its effects by enhancing the release of acetylcholine (B1216132) at central muscarinic synapses. rndsystems.comtocris.com This proposed mechanism is supported by findings that the antinociceptive effects of SM-21 can be prevented by the administration of atropine (B194438) and pirenzepine, which are muscarinic receptor antagonists, as well as by hemicholinium-3, an inhibitor of choline (B1196258) uptake. unifi.it
Furthermore, SM-21 has been identified as a potent and selective σ₂ antagonist. rndsystems.comtocris.com This interaction with sigma receptors is another key aspect of its mechanism of action.
Exploration of Cognitive and Nootropic Effects
In addition to its analgesic properties, this compound has been investigated for its potential to enhance cognitive function, positioning it as a nootropic agent. rndsystems.comtocris.com
Impact on Learning and Memory Paradigms in Animal Models
Preclinical studies have demonstrated the antiamnesic effects of this compound in rodent models of memory impairment. In the mouse passive-avoidance test, a paradigm used to assess learning and memory, SM-21 was shown to prevent amnesia induced by the muscarinic antagonist scopolamine. unifi.it This suggests that SM-21 can counteract memory deficits caused by cholinergic dysfunction.
Further evidence of its procognitive activity comes from a social learning test in rats, where SM-21 was found to prolong the time it took for the animals to forget learned information, indicating a beneficial effect on memory retention. unifi.it
Table 2: Cognitive-Enhancing Effects of this compound in Animal Models
| Test Model | Species | Amnesia-Inducing Agent | Observed Effect of SM-21 | Source |
|---|---|---|---|---|
| Passive-Avoidance Test | Mouse | Scopolamine | Prevention of amnesia | unifi.it |
| Social Learning Test | Rat | Not Applicable | Prolonged retention of mnemonic information | unifi.it |
Potential for Cognitive Enhancement
The ability of this compound to enhance cholinergic transmission is considered a primary mechanism for its nootropic effects. researchgate.netmedchemexpress.com The cholinergic system plays a crucial role in learning and memory processes, and compounds that augment cholinergic activity often exhibit cognitive-enhancing properties. unifi.it The prevention of scopolamine-induced amnesia by SM-21 further supports the involvement of the cholinergic system in its procognitive actions. unifi.it As a derivative of R-(+)-hyoscyamine, its structural properties likely contribute to its potent cognitive-enhancing activities. medchemexpress.com
Research in Substance Use Disorder Models
The interaction of this compound with sigma receptors has led to its investigation in preclinical models of substance use disorders, particularly in the context of cocaine addiction.
Research has shown that this compound, acting as a sigma-2 (σ₂) receptor antagonist, can attenuate some of the behavioral effects of cocaine in mice. nih.govnih.gov Specifically, pretreatment with SM-21 has been found to significantly reduce cocaine-induced convulsions and locomotor hyperactivity. nih.govnih.gov This suggests that the σ₂ receptor may play a role in mediating the stimulant and toxic effects of cocaine. nih.govnih.gov
In one study, while this compound on its own did not produce significant effects on locomotor activity, it effectively diminished the hyperactivity induced by cocaine. nih.gov These findings indicate that σ₂ receptor antagonists like SM-21 could have therapeutic potential in mitigating certain aspects of cocaine dependence and toxicity. nih.govnih.gov
Table 3: Effects of this compound on Cocaine-Induced Behaviors in Mice
| Cocaine-Induced Behavior | Effect of SM-21 Pretreatment | Source |
|---|---|---|
| Convulsions | Significant attenuation | nih.govnih.gov |
| Locomotor Activity | Significant attenuation | nih.govnih.gov |
| Lethality | No significant attenuation | nih.gov |
Attenuation of Psychostimulant-Induced Behaviors (e.g., Cocaine, Methamphetamine) in Mice
Preclinical investigations in mouse models have established that this compound, a compound recognized as a selective sigma-2 (σ₂) receptor antagonist, can mitigate various behavioral effects induced by psychostimulants such as cocaine and methamphetamine. tocris.comrndsystems.comnih.gov Research has consistently shown that SM-21 attenuates the hyperlocomotor activity that is a characteristic response to cocaine administration in mice. rndsystems.comnih.gov Specifically, pretreatment with SM-21 significantly reduces the horizontal locomotor activity stimulated by cocaine. nih.gov
The compound's effects extend to blunting the locomotor stimulatory effects of methamphetamine. nih.gov Beyond acute effects, SM-21 is implicated in modulating behavioral sensitization, a phenomenon where repeated drug exposure leads to an amplified behavioral response. Studies suggest that sigma receptor antagonists like SM-21 may inhibit the development of this sensitization. nih.gov
Furthermore, SM-21 has been shown to be effective in attenuating cocaine-induced convulsions, a measure of behavioral toxicity. nih.gov This anticonvulsive action, coupled with its impact on locomotor stimulation, highlights the compound's potential to counteract a range of cocaine-induced behaviors through mechanisms involving sigma receptors. nih.gov
Table 1: Effect of this compound on Cocaine-Induced Behaviors in Mice
| Behavioral Endpoint | Effect of this compound | Source |
|---|---|---|
| Locomotor Activity | Significantly attenuated cocaine-induced hyperactivity. | nih.gov |
| Convulsions | Dose-dependently attenuated cocaine-induced convulsions. | nih.gov |
| Behavioral Sensitization | Suggested to inhibit sensitization to psychostimulants. | nih.gov |
Role in Modulating Reward and Reinforcement Circuitry in Preclinical Models
The reinforcing effects of psychostimulants are largely mediated by the brain's reward circuitry, which involves complex dopamine (B1211576) signaling. physiology.org Preclinical studies indicate that sigma receptor antagonists, a class to which SM-21 belongs, have the potential to modulate these circuits and may offer therapeutic value for psychostimulant abuse. nih.gov The mechanism is thought to involve the modulation of the dopaminergic system, which is central to the rewarding and reinforcing properties of drugs like cocaine and methamphetamine. nih.govphysiology.org
Animal models that assess reward and reinforcement, such as conditioned place preference (CPP) and self-administration paradigms, are crucial in this area of research. researchgate.netresearchgate.net While direct studies on SM-21 in CPP or self-administration models are not detailed in the provided results, the documented ability of sigma receptor antagonists to inhibit psychostimulant actions like locomotor hyperactivity and sensitization suggests an interaction with the underlying reward and reinforcement pathways. nih.gov By attenuating the acute stimulant and long-term sensitizing effects of these drugs, SM-21 may disrupt the neurobiological processes that drive drug-seeking and taking behaviors.
Neurotrophic and Neuroplasticity Research
Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth in PC12 Cells
In vitro studies using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have revealed the neurotrophic potential of this compound. These cells are a common model for studying neuronal differentiation because they respond to Nerve Growth Factor (NGF) by extending neurites, which are precursors to axons and dendrites. nih.gov Research has demonstrated that while SM-21 alone does not induce neurite outgrowth, it can play a role in modulating the process when stimulated by NGF. plos.orgnih.gov
One study found that the sigma-2 receptor antagonist SM-21 could block the enhancement of NGF-induced neurite outgrowth caused by the cholinesterase inhibitor rivastigmine, suggesting that sigma-2 receptors are involved in this neurotrophic signaling pathway. plos.org Conversely, another study investigating the effects of ifenprodil (B1662929) found that its potentiation of NGF-induced neurite outgrowth was blocked by a sigma-1 receptor antagonist, but not by SM-21, indicating a lack of sigma-2 receptor involvement in that specific context. nih.gov These findings highlight the complex role of sigma receptors in neuronal differentiation and suggest that SM-21's influence is dependent on the specific signaling cascade being activated. plos.orgnih.gov
Influence on Synaptic Plasticity and Neuronal Connectivity
Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a fundamental process for learning and memory that involves structural changes in neuronal connectivity. behavioralhealth2000.comepfl.ch This can include the formation and elimination of synapses, as well as changes in the morphology of dendritic spines. researchgate.netcsic.es The sigma-1 receptor, a target related to SM-21's broader class, is known to be involved in neuronal plasticity. nih.gov
While direct evidence detailing SM-21's influence on synaptic plasticity mechanisms like long-term potentiation (LTP) or long-term depression (LTD) is limited, its demonstrated role in modulating NGF-induced neurite outgrowth in PC12 cells provides indirect support for its potential to influence neuronal connectivity. plos.org The growth of neurites is a foundational aspect of forming new synaptic connections. nih.gov The involvement of sigma-2 receptors, which SM-21 selectively antagonizes, in processes of neuronal differentiation suggests a potential role in the broader mechanisms that govern the structural and functional organization of neural circuits. plos.orgfrontiersin.org
Anti-proliferative Investigations in Cancer Models (In Vitro and Preclinical)
Effects on Glioblastoma Stem Cell Proliferation and Survival
This compound has been investigated for its anti-cancer properties, particularly in the context of glioblastoma, an aggressive and highly lethal brain tumor. tocris.comrndsystems.comfrontiersin.org A key focus of this research has been on glioblastoma stem cells (GSCs), a subpopulation of tumor cells responsible for tumor initiation, maintenance, and resistance to therapy. frontiersin.orgaacrjournals.org
Studies have cited that SM-21 is used in research investigating the inhibition of proliferation and survival of glioblastoma stem cells. tocris.comrndsystems.com This anti-proliferative effect is linked to its function as a sigma-2 receptor antagonist. tocris.comrndsystems.com Sigma-2 receptors are often overexpressed in proliferating cancer cells, including glioblastoma, making them a viable target for anti-cancer therapies. mdpi.com The targeting of GSCs is considered a critical strategy to overcome glioblastoma recurrence and progression. frontiersin.orgaacrjournals.org The investigation of compounds like SM-21 that affect these specific cell populations contributes to the development of new therapeutic approaches for this challenging cancer. tocris.comrndsystems.com
Table 2: Research Application of this compound in Glioblastoma
| Cell Type | Research Context | Implied Mechanism | Source |
|---|---|---|---|
| Glioblastoma Stem Cells | Inhibition of proliferation and survival. | Antagonism of sigma-2 (σ₂) receptors. | tocris.comrndsystems.com |
Sigma-2 Receptor as a Target in Investigational Oncology Models
The sigma-2 (σ2) receptor, now identified as the transmembrane protein 97 (TMEM97), is a recognized target in oncology research due to its significant overexpression in rapidly proliferating tumor cells compared to quiescent cells. wikipedia.orgmdpi.com This differential expression has positioned the σ2 receptor as a potential biomarker for tumor proliferation and a target for therapeutic intervention in various cancers, including pancreatic, lung, breast, and prostate cancer. wikipedia.orgfrontiersin.orgacs.org
Ligands that bind to the σ2 receptor can be broadly classified as agonists or antagonists, and their effects on cancer cells are distinct. Generally, σ2 receptor agonists, such as Siramesine and PB28, have been shown to inhibit cancer cell proliferation and induce cell death through mechanisms like apoptosis. wikipedia.orgacs.org Conversely, the role of σ2 receptor antagonists is less clear, with some reports suggesting they may promote tumor cell proliferation. wikipedia.org However, the pharmacological definition and the molecular basis of action for σ2 receptor agonists and antagonists are still subjects of ongoing investigation. mdpi.comfrontiersin.org
This compound is characterized as a potent and selective σ2 receptor antagonist. rndsystems.comtocris.com Its effects have been evaluated in preclinical cancer models. In a broad study, the dose-response effect of this compound was tested across 23 different human cancer cell lines using a sulforhodamine B (SRB) assay to determine impact on cell growth. researchgate.net This screening is part of efforts to characterize the activity of various sigma receptor ligands against different types of cancer. researchgate.net Further studies have also noted the use of this compound in research concerning cancer cell proliferation, for instance, in breast cancer cell lines. uniba.it One vendor of this compound also cites a study on glioblastoma stem cells in its product information, suggesting the compound's relevance in neuro-oncology research. tocris.com
The table below summarizes the context of this compound's investigation in oncology models.
| Study Context | Compound Profile | Investigational Models | Key Findings |
| Broad Anti-cancer Screening | This compound (σ2 antagonist) | 23 human cancer cell lines | Evaluated for dose-response effects on cell growth. researchgate.net |
| Breast Cancer Research | This compound (σ2 antagonist) | Breast cancer cells (e.g., MDA-MB-231) | Used in studies investigating cancer cell proliferation. uniba.it |
| Glioblastoma Research | This compound (σ2 antagonist) | Glioblastoma stem cells | Compound cited in the context of a study on glioblastoma cell survival and proliferation. tocris.com |
Other Investigational Preclinical Applications
The sigma-2 receptor is implicated in motor function, and ligands targeting this receptor have been studied for their effects on locomotor activity. nih.gov In preclinical studies using non-human models, the specific impact of a compound on basal locomotor activity—the animal's normal movement in a familiar environment without external stimulants—is a key parameter.
The putative σ2 receptor antagonist (±)-SM 21 maleate has been evaluated for its effects on motor activity in mice. In a study designed to characterize its behavioral profile, (±)-SM 21 maleate was administered alone to Swiss Webster mice to observe any changes in basal locomotor activity. The results indicated that (±)-SM 21 produced no significant alterations in basal locomotor activity when compared to saline-treated control animals. nih.gov
This finding is notable, especially when contrasted with other sigma-2 receptor ligands. For example, in the same study, another putative σ2-preferring antagonist, UMB24, was found to significantly decrease basal locomotor activity on its own. nih.gov In other research, the selective σ2 receptor agonist Siramesine also caused a significant decrease in baseline locomotor activity in mice. frontiersin.org The lack of effect of (±)-SM 21 on its own contrasts with its documented ability to significantly attenuate locomotor activity when it is stimulated by cocaine. nih.govnih.gov
The research findings on the effect of (±)-SM 21 on basal locomotor activity are summarized in the table below.
| Compound | Animal Model | Experimental Setup | Finding on Basal Locomotor Activity |
| (±)-SM 21 maleate | Swiss Webster Mice | Automated activity monitoring system; compound administered alone. | No significant effect or alterations in basal locomotor activity observed. nih.gov |
| UMB24 (for comparison) | Swiss Webster Mice | Automated activity monitoring system; compound administered alone. | Produced a significant locomotor depressant effect on its own. nih.gov |
| Siramesine (for comparison) | Mice | Locomotor activity tracking. | Significantly decreased baseline locomotor activity. frontiersin.org |
Structure Activity Relationships Sar and Rational Ligand Design for Sm 21 Maleate Analogues
Identification of Key Pharmacophoric Features for Sigma-2 Receptor Selectivity
The quest for selective σ₂ receptor ligands has led to the identification of several key pharmacophoric elements, although a definitive model is still evolving due to the lack of a crystal structure for the σ₂ receptor. acs.org For many sigma ligands, a common pharmacophore includes a basic nitrogen atom and two hydrophobic regions. acs.org In the context of SM-21 and related compounds, the phenylpropylamine moiety has been suggested as a potential pharmacophore for selective σ₂ ligands. researchgate.net
SM-21, a tropane (B1204802) analogue, demonstrates high affinity and selectivity for the σ₂ receptor subtype. researchgate.netresearchgate.net This selectivity is notable when compared to other reference compounds. For instance, certain 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane derivatives exhibit a sigma-1/sigma-2 selectivity ratio of 1:120, which is superior to that of SM-21 (1:85). This enhanced selectivity is thought to arise from electrostatic interactions of the oxo group with specific residues in the sigma-2 binding site.
Impact of Tropane Core Modifications on Receptor Binding and Functional Activity
The tropane core of SM-21 is a critical determinant of its interaction with the sigma receptors. Modifications to this bicyclic structure can significantly alter both binding affinity and functional activity. SM-21 is structurally related to atropine (B194438), and its design emerged from modifications to the atropine structure, specifically by altering the aminoalcohol moiety. unifi.it
While a number of tropanyl compounds have been synthesized and tested, not all have shown high affinity and selectivity for the σ₂ receptor. researchgate.net This underscores the specific structural requirements of the tropane scaffold for optimal σ₂ receptor interaction. The analgesic tropane analogue (±)-SM 21 is recognized for its high affinity for sigma-2 receptors. acs.org
Role of the Phenoxybutyrate Moiety in Pharmacological Specificity
The phenoxybutyrate portion of the SM-21 molecule plays a significant role in its pharmacological profile. SM-21 is an ester of 2-phenylpropionic acid, a modification introduced to address the chemical instability of tropic acid found in atropine. unifi.it The phenoxy group and its substituents are crucial for the molecule's interaction with the receptor. This group can act as both a hydrogen bond donor and acceptor, influencing its binding characteristics. researchgate.net
Influence of the Maleate (B1232345) Counterion on Compound Stability and Biological Activity
The formulation of a drug as a salt, such as the maleate salt of SM-21, can significantly impact its physicochemical properties, including stability and solubility. nih.govbjcardio.co.uk The choice of a counterion is a critical step in drug development as it can influence the drug's chemical stability, dissolution rate, and ultimately, its biological activity. nih.govbjcardio.co.uk
Computational Approaches to SAR Analysis
In the absence of an experimentally determined structure for the σ₂ receptor, computational methods are invaluable for understanding the SAR of ligands like SM-21. acs.org
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that the 3D structure of the σ₂ receptor is not yet available, docking studies for σ₂ ligands have relied on homology models or pharmacophore-based models. acs.org These studies help to visualize the potential binding modes of SM-21 within the putative active site of the σ₂ receptor, highlighting key interactions between the ligand and receptor residues.
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. iaea.orgacs.org These simulations can reveal the conformational changes that occur upon ligand binding and help to elucidate the mechanism of action at an atomic level. iaea.orgbiorxiv.org For a system like SM-21 and the σ₂ receptor, MD simulations can explore the stability of the docked pose, identify key residues involved in maintaining the binding, and calculate the binding free energy. This computational approach is crucial for understanding the sequence of events in protein-ligand interactions and can reveal the dynamic nature of these interactions. biorxiv.org
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a computational approach to correlate the chemical structure of compounds with their biological activities. researchgate.netwikipedia.org This methodology is instrumental in the rational design of novel ligands by creating predictive models that can estimate the activity of yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts and enhancing the efficiency of the drug development process. researchgate.netwikipedia.org For analogues of SM-21, a tropane derivative recognized for its high affinity for the sigma-2 (σ2) receptor, QSAR modeling provides a powerful tool to guide the design of new compounds with optimized affinity and selectivity. nih.gov
The core principle of QSAR lies in the hypothesis that the variations in the biological activity of a series of congeneric compounds are dependent on the changes in their molecular features. researchgate.net These features can be quantified by various physicochemical, electronic, and steric descriptors. By establishing a mathematical relationship between these descriptors and the observed biological activity, a predictive model can be generated. researchgate.netwikipedia.org
A notable example of QSAR application in a structurally related class of compounds is the study of 3β-(p-substituted phenyl)tropane-2β-carboxylic acid methyl esters, which are analogues of cocaine and share the core tropane scaffold with SM-21. nih.gov A study by Carroll et al. (1991) investigated a series of these tropane analogues to understand the structural requirements for high-affinity binding to the cocaine binding site, which provides valuable insights applicable to the design of other tropane-based ligands. nih.gov The researchers synthesized a series of analogues with different substituents at the para-position of the phenyl ring and measured their binding affinities. nih.gov
The research findings from this study highlighted the significant impact of the para-substituent on binding potency. For instance, the p-chloro and p-iodo substituted analogues demonstrated potencies 85 and 78 times greater than that of (-)-cocaine, respectively. nih.gov Similarly, the p-bromo and p-methyl analogues were also found to be significantly more potent. nih.gov These findings underscore the sensitivity of the receptor binding pocket to the nature of the substituent at this position.
To quantify the relationship between the structure and the binding affinity, a QSAR study was conducted. While traditional QSAR analysis in this particular study yielded correlations of a lower predictive value, the application of a more advanced 3D-QSAR method, Comparative Molecular Field Analysis (CoMFA), resulted in a model with high predictive capability. nih.gov CoMFA is a 3D-QSAR technique that aligns a series of ligands and calculates their steric and electrostatic fields at various grid points. drugdesign.org The variations in these fields are then correlated with the biological activity to generate a predictive model. drugdesign.org The success of the CoMFA model in the study of these tropane analogues indicates that the three-dimensional shape and electronic properties of the ligands are crucial determinants of their binding affinity. nih.gov
The data below from the study on 3β-(p-substituted phenyl)tropane-2β-carboxylic acid methyl esters illustrates the type of quantitative data that forms the basis of a QSAR model. The binding affinity is expressed as the inhibitory constant (Ki), where a lower value indicates a higher affinity.
Table 1: Binding Affinity of 3β-(p-substituted phenyl)tropane-2β-carboxylic acid methyl esters
| Compound | p-Substituent | Ki (nM) | Potency relative to (-)-cocaine |
|---|---|---|---|
| (-)-cocaine | H | 128 | 1 |
| Analogue 2c | Cl | 1.5 | 85 |
| Analogue 2d | CH3 | 2.1 | 60 |
| Analogue 2m | Br | 2.3 | 56 |
| Analogue 2n | I | 1.6 | 78 |
Data sourced from Carroll et al., J. Med. Chem. 1991, 34(9), 2719-25. nih.gov
Predictive models derived from such QSAR studies can be employed to screen virtual libraries of SM-21 maleate analogues. By calculating the relevant molecular descriptors for proposed structures, their potential binding affinity can be estimated without the immediate need for chemical synthesis and biological testing. This in silico screening process allows researchers to focus on a smaller, more promising set of candidate molecules for further investigation. The ultimate goal of these predictive modeling efforts is to accelerate the discovery of new ligands with enhanced affinity and selectivity for the σ2 receptor, building upon the promising profile of SM-21. mdpi.com
Analytical Methodologies for Quantitative and Qualitative Assessment of Sm 21 Maleate in Research
Chromatographic Techniques for Research Sample Analysis
Chromatographic methods are central to the separation, identification, and quantification of chemical compounds. For a molecule like SM-21 maleate (B1232345), which possesses a tropane (B1204802) ester structure, both gas and liquid chromatography are highly applicable for purity assessment and the identification of potential impurities.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that tropane alkaloids can be analyzed by GC-MS, often after derivatization to increase their volatility and thermal stability, this method is suitable for the purity and impurity profiling of SM-21. nih.govresearchgate.net The process involves vaporizing the sample, separating its components in a chromatographic column, and then detecting them with a mass spectrometer, which provides detailed structural information.
A hypothetical GC-MS method for SM-21 maleate would involve:
Sample Preparation: Dissolution in an appropriate organic solvent. Derivatization, for instance, by silylation, might be necessary to improve the chromatographic properties of the molecule. nih.gov
GC Separation: A capillary column with a non-polar or semi-polar stationary phase would likely be used to separate SM-21 from any synthesis-related impurities or degradation products.
MS Detection: The mass spectrometer would be operated in electron ionization (EI) mode, allowing for the generation of a reproducible mass spectrum that can be used for structural elucidation and identification of unknown impurities.
Table 1: Hypothetical GC-MS Parameters for SM-21 Analysis
| Parameter | Hypothetical Value/Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 150°C, ramp to 300°C at 10°C/min, hold for 5 min |
| MS Ion Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 50-550 m/z |
This table represents a theoretical set of parameters and would require optimization and validation for the specific analysis of this compound.
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it a valuable tool for the analysis of pharmaceutical compounds. rndsystems.com Vendor information often states the purity of this compound is determined by HPLC to be ≥99%, indicating that this is a standard method for quality control. rndsystems.com A reversed-phase UHPLC method would be the most common approach for a compound of this nature.
For the analysis of this compound, a UHPLC system could be coupled with various detectors:
UV-Visible Detection: As SM-21 contains a chromophore (the chlorophenoxy group), UV detection is a straightforward method for quantitative analysis.
Mass Spectrometry (UHPLC-MS): Coupling UHPLC with a mass spectrometer provides high selectivity and sensitivity, allowing for the definitive identification of the parent compound and any impurities.
Table 2: Illustrative UHPLC-UV Method Parameters for this compound
| Parameter | Illustrative Condition |
| Column | C18, <2 µm particle size (e.g., 50 mm x 2.1 mm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile (B52724) |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temp | 40 °C |
| Detection | UV at a wavelength determined by the UV spectrum of SM-21 |
| Injection Vol | 1 µL |
This table provides an example method that would need to be developed and validated specifically for this compound.
Spectrophotometric Methods for Quantitative Determination in Research
Spectrophotometric methods are often used for the quantitative determination of compounds in solution and are valued for their simplicity and accessibility.
UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. A solution of this compound is expected to absorb UV light due to its aromatic ring system. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the compound can be determined using the Beer-Lambert law. While specific studies detailing this for this compound are not prevalent in the literature, the methodology is standard for many organic molecules.
A typical procedure would involve preparing a series of standard solutions of known concentrations, measuring their absorbance to construct a calibration curve, and then using this curve to determine the concentration of an unknown sample.
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a compound that has absorbed light. For a molecule to be fluorescent, it must possess a rigid, planar structure, often with extensive conjugation. While the structure of this compound contains an aromatic ring, there is no specific mention in the available literature of it being a native fluorophore or of a validated fluorescence spectroscopy method for its analysis.
Should this compound exhibit native fluorescence or be derivatized with a fluorescent tag, this method could offer significantly lower limits of detection compared to UV-Visible spectrophotometry. The analysis would involve exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength.
Electrophoretic Techniques for Compound Purity and Characterization
Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is a powerful tool for purity analysis and can be used for charged compounds like this compound (which is a salt). CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.
Although specific applications of CE for the analysis of this compound are not detailed in published research, the technique is well-suited for the analysis of small molecule drugs and alkaloids. researchgate.net A potential CE method would involve dissolving the sample in a buffer, injecting it into a capillary filled with the same buffer, and applying a high voltage. The detection would typically be by UV absorbance.
Development of Robust In Vitro Assays for Receptor Binding and Functional Activity Evaluation
The characterization of a chemical compound's pharmacological profile relies on the development and application of precise and reliable in vitro assays. For this compound, these methodologies are crucial for quantifying its interaction with target receptors and evaluating its functional consequences. The primary techniques employed involve radioligand binding assays to determine affinity and selectivity, and various functional assays to characterize its antagonist properties at the sigma-2 (σ₂) receptor.
Receptor Binding Assays
The principal method for determining the binding affinity of this compound for its target receptors is the radioligand competition binding assay. These assays measure the ability of a test compound (in this case, this compound) to displace a radioactively labeled ligand that is known to bind to the receptor of interest.
Research has utilized rat brain homogenates as the source of sigma receptors for these assays. nih.gov To differentiate between the two main sigma receptor subtypes, specific radioligands and conditions are employed. The affinity for the sigma-1 (σ₁) receptor is typically determined using the radioligand ³H-pentazocine. nih.gov For the σ₂ receptor, assays are conducted with the radioligand [³H]di-o-tolylguanidine ([³H]DTG), but crucially, in the presence of an unlabeled compound that masks the σ₁ receptors, ensuring that the binding of [³H]DTG is specific to the σ₂ site. nih.gov
Competition binding studies have established that (±)-SM-21 exhibits a preferential affinity for σ₂ receptors over σ₁ receptors. nih.gov The binding affinity is expressed as the inhibitor constant (Ki), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium. Studies have reported a Ki of approximately 1050 nM for the σ₁ receptor and 145 nM for the σ₂ receptor, indicating a roughly seven-fold selectivity for the σ₂ subtype. nih.gov
Further characterization has involved assessing the affinity of this compound for other binding sites to determine its selectivity profile. These tests revealed that this compound also has a notable affinity for the dopamine (B1211576) transporter, with a Ki value similar to that for the σ₂ receptor. nih.gov
Table 1: Binding Affinity (Ki) of (±)-SM-21 at Sigma Receptors and Monoamine Transporters This interactive table summarizes the binding affinities of (±)-SM-21, providing a quantitative look at its receptor selectivity profile.
| Target Site | Radioligand Used | Tissue Source | Ki (nM) | Reference |
| Sigma-1 (σ₁) Receptor | ³H-pentazocine | Rat Brain Homogenate | 1050 ± 63 | nih.gov |
| Sigma-2 (σ₂) Receptor | [³H]di-o-tolylguanidine | Rat Brain Homogenate | 145 ± 7 | nih.gov |
| Dopamine Transporter | - | - | - | nih.gov |
| Serotonin Transporter | - | - | >10,000 | nih.gov |
| Norepinephrine Transporter | - | - | >10,000 | nih.gov |
Data sourced from Matsumoto et al. (2007). nih.gov Values represent mean ± SEM.
Functional Activity Evaluation
Evaluating the functional activity of σ₂ receptor ligands like this compound has presented unique challenges, primarily because the σ₂ receptor's signaling mechanisms are not as clearly defined as those for other receptor families, such as G-protein coupled receptors. nih.govmdpi.com Consequently, a well-established, universal functional assay for defining σ₂ agonists and antagonists has been elusive. nih.govnih.gov
A common approach to functionally characterize σ₂ ligands involves using cell-based assays that measure cellular endpoints like cell viability and apoptosis, particularly in cancer cell lines where σ₂ receptors are often overexpressed. nih.govnih.govmdpi.com In this context, σ₂ receptor agonists, such as siramesine, have been shown to be cytotoxic and induce apoptosis. nih.govmdpi.com Conversely, σ₂ antagonists are defined by their ability to block the effects of an agonist or by their lack of intrinsic cytotoxic activity. nih.gov
One such study employed a sulforhodamine B (SRB) colorimetric assay, which measures cell density, to determine the in vitro antiproliferative efficacy of several sigma ligands across a panel of 23 human cancer cell lines. mdpi.com In this functional assessment, this compound, classified as a σ₁/σ₂ antagonist, demonstrated no significant cell growth inhibition, with a mean GI₅₀ (the concentration causing 50% growth inhibition) of 73.6 μM. mdpi.comresearchgate.net This lack of cytotoxic effect is consistent with its role as a receptor antagonist in this assay system. mdpi.com
Table 2: In Vitro Antiproliferative Efficacy of Sigma Ligands in Human Cancer Cell Lines This interactive table compares the growth inhibition properties of the σ₂ antagonist this compound with a known σ₂ agonist, highlighting the different functional outcomes in a cell viability assay.
| Compound | Functional Classification | Mean GI₅₀ (μM) | Assay | Cell Lines | Reference |
| This compound | σ₁/σ₂ Antagonist | 73.6 | SRB Assay | 23 Human Cancer Cell Lines | mdpi.comresearchgate.net |
| Siramesine | σ₂ Agonist | 4.3 | SRB Assay | 23 Human Cancer Cell Lines | mdpi.comresearchgate.net |
Data sourced from Sfakianaki et al. (2021). mdpi.comresearchgate.net
Beyond cytotoxicity assays, the functional antagonist properties of this compound are often demonstrated by its use as a pharmacological tool to probe the involvement of σ₂ receptors in various in vitro models. In these experiments, this compound is applied to see if it can block a physiological response induced by another compound.
For example:
Similarly, in an assay using isolated rat mesenteric collecting lymphatics, the selective σ₂-receptor antagonist SM-21 did not inhibit afobazole-induced changes in lymphatic contractions, again suggesting that the σ₂-receptor does not mediate this particular response. physiology.orgasm.org
These studies, while yielding negative results for σ₂ receptor involvement, are crucial for the functional characterization of this compound, confirming its utility as a selective antagonist for dissecting cellular and physiological mechanisms in vitro.
Future Directions and Emerging Research Avenues for Sm 21 Maleate
Elucidation of Novel Molecular Targets and Unexplored Signaling Pathways
While SM-21 maleate (B1232345) is recognized as a selective σ₂ receptor antagonist, the full spectrum of its molecular interactions remains an area ripe for discovery. unifi.it Initial research has linked its activity to the potentiation of nerve growth factor (NGF)-induced neurite outgrowth via σ₁ and σ₂ receptors, which involves the Akt and ERK1/2 signaling pathways. plos.org Furthermore, its antagonistic effect has been demonstrated in a rat model of neck dystonia induced by the σ₁/σ₂ agonist DTG, confirming its role in motor function modulation. unifi.it
Development of Advanced Preclinical Models for Mechanistic Studies
Current research on SM-21 maleate has utilized standard preclinical models, including PC12 cells for neurite outgrowth studies, rat models for dystonia, and mouse models for its effects on cocaine-induced convulsions. rndsystems.comunifi.itplos.org While valuable, these models provide a limited window into the compound's effects in complex biological systems.
The development and application of more advanced preclinical models are essential for deeper mechanistic insights. This includes the creation of genetically engineered models, such as σ₂ receptor (TMEM97) knockout or knock-in mice, to definitively establish the receptor's role in mediating the observed effects of this compound. Humanized models, such as patient-derived xenografts (PDX) for cancer research or human-induced pluripotent stem cell (hiPSC)-derived neurons, could offer more translatable data on efficacy and mechanism. Three-dimensional (3D) organoid cultures, which more closely mimic the architecture and function of human tissues, would be particularly valuable for studying its effects on neurogenesis or tumor microenvironments. nih.gov These advanced models could help bridge the gap between preclinical findings and human outcomes. rsc.org
Investigation of Stereoisomeric Effects on this compound's Pharmacological Profile
This compound is documented as a racemic mixture, denoted by "(±)-SM 21". rndsystems.comtocris.com It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. researchgate.net The differential interaction of enantiomers with their biological targets can lead to variations in potency, selectivity, and efficacy. acs.org
A critical future direction is the chiral separation of this compound into its individual enantiomers. Subsequent pharmacological characterization of each isomer is necessary to determine if the biological activity resides primarily in one enantiomer (the eutomer) while the other (the distomer) is inactive or contributes to off-target effects. This investigation would involve comparing the binding affinities of the individual isomers for the σ₂ receptor and assessing their functional activity in relevant bioassays. Such studies are crucial for developing a more refined and potentially more potent and safer therapeutic agent.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies
To date, the mechanistic evaluation of this compound has not incorporated high-throughput "omics" technologies. These approaches, including proteomics and metabolomics, offer an unbiased, system-wide view of the molecular changes induced by a compound. frontiersin.orgresearchgate.net
Integrating these technologies can provide a comprehensive understanding of the downstream consequences of σ₂ receptor antagonism by this compound.
Proteomics: Quantitative proteomics could be employed to identify changes in protein expression and post-translational modifications in response to SM-21 treatment. researchgate.net This could reveal novel protein interaction partners of the σ₂ receptor or identify entire pathways that are modulated by the compound.
Metabolomics: As SM-21 is known to increase acetylcholine (B1216132) release, metabolomics would be a powerful tool to map the resulting global changes in the metabolome of neuronal cells or brain tissue. rndsystems.comfrontiersin.orgnih.gov This could elucidate the metabolic reprogramming that underlies its nootropic and analgesic effects. nih.gov The application of these techniques would move research beyond single-target interactions to a systems-level understanding of the drug's mechanism of action. mdc-berlin.de
Exploration of Chemical Biology Tools and Probes Based on this compound Structure
The development of chemical probes is essential for target validation and the detailed mapping of biological pathways. leibniz-fmp.decbcs.se The creation of a fluorescent ligand for the σ₂ receptor/TMEM97 has already demonstrated the power of such tools in studying receptor localization and function. nih.gov
Leveraging the this compound scaffold to create a dedicated toolkit of chemical probes is a logical and valuable next step. This would involve synthesizing derivatives of SM-21 that are modified for specific applications:
Fluorescent Probes: A fluorescently labeled version of SM-21 would enable high-resolution imaging of σ₂ receptor distribution and trafficking in living cells.
Biotinylated Probes: An SM-21 analog tagged with biotin (B1667282) could be used in pull-down assays coupled with mass spectrometry to isolate and identify the σ₂ receptor complex and its binding partners.
Photoaffinity Probes: A probe with a photoreactive group would allow for covalent labeling of the binding site, providing direct evidence of target engagement and facilitating the identification of the specific amino acid residues involved in the interaction.
Advanced Computational Modeling for Rational Design of Next-Generation Ligands
Computational modeling provides a powerful platform for understanding drug-receptor interactions and guiding the rational design of new chemical entities. nih.gov Although no specific computational studies on SM-21 have been reported, the recent elucidation of the σ₂ receptor/TMEM97 structure opens the door for such investigations.
Future research should utilize structure-based drug design approaches. researchgate.net Molecular docking simulations can be performed to predict the binding pose of SM-21 within the σ₂ receptor, identifying key interactions that determine its affinity and selectivity. This structural insight can then inform the design of next-generation ligands with optimized properties, such as enhanced potency, greater selectivity over the σ₁ receptor and other targets, or improved pharmacokinetic profiles. Machine learning algorithms could also be employed to analyze structure-activity relationships (SAR) from existing and newly synthesized analogs to predict the properties of novel compounds, accelerating the discovery and development process. ucl.ac.uk
Q & A
Q. How can researchers confirm the identity and purity of SM-21 maleate in synthesized batches?
- Methodological Answer : To confirm identity, use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) to assess purity. For novel compounds, provide full spectral data (¹H/¹³C NMR, HRMS) and compare retention times with reference standards. Purity should be quantified via HPLC with UV detection (≥95% purity threshold). For known compounds, cross-validate with literature-reported melting points and spectroscopic profiles. Ensure experimental sections include raw data and statistical validation of purity measurements (e.g., %RSD for replicate analyses) .
Q. What are the key steps for designing in vitro assays to evaluate this compound’s σ2 receptor selectivity?
- Methodological Answer : Use radioligand binding assays with σ1 and σ2 receptor subtypes. Prepare membrane fractions from transfected cell lines (e.g., CHO-K1 expressing human σ receptors). Incubate this compound with [³H]-DTG (for σ2) and ³H-pentazocine (for σ1). Include saturation and competition binding experiments to calculate IC₅₀ and Ki values. Validate selectivity by comparing binding affinities (σ2/σ1 ratio >100-fold). Replicate experiments across three independent trials and report mean ± SEM. Address potential confounders like solvent interference (e.g., DMSO ≤0.1% v/v) .
Q. What synthetic methodologies are recommended for this compound production in academic labs?
- Methodological Answer : Opt for microbial synthesis using genetically engineered E. coli strains (e.g., modified TCA cycle pathways for maleate production). Follow a three-step process: (1) Design biosynthetic pathways using enzymes like maleate isomerase, (2) optimize fermentation conditions (pH 7.0, 37°C, aerobic), and (3) purify via ion-exchange chromatography. For chemical synthesis, use maleic anhydride as a precursor and characterize intermediates via FTIR and LC-MS. Report yield, enantiomeric excess (if applicable), and scalability constraints .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s dose-response relationships across different model systems?
- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., species differences, receptor density variations). Use meta-regression to analyze dose-response heterogeneity. Design cross-species experiments with standardized protocols (e.g., identical exposure durations, vehicle controls). Apply Bayesian statistics to quantify uncertainty in EC₅₀ estimates. For in vivo studies, control for pharmacokinetic variables (e.g., plasma protein binding, blood-brain barrier permeability) using tandem LC-MS/MS quantification .
Q. What advanced techniques optimize this compound synthesis for high enantiopurity?
- Methodological Answer : Employ asymmetric catalysis with chiral ligands (e.g., BINAP-ruthenium complexes) or enzymatic resolution using lipases. Monitor reaction progress via chiral HPLC or polarimetry. For microbial systems, use CRISPR-Cas9 to knockout racemase genes in production strains. Validate enantiopurity with X-ray crystallography of co-crystallized this compound and a chiral resolving agent. Report enantiomeric ratios (ER) and circular dichroism (CD) spectra .
Q. How can computational modeling improve the design of this compound derivatives with enhanced σ2 binding affinity?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to map σ2 receptor binding pockets. Perform quantitative structure-activity relationship (QSAR) analyses on derivative libraries. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka, kd). Prioritize derivatives with ΔG < -8 kcal/mol and ligand efficiency >0.3. Cross-validate with free-energy perturbation (FEP) calculations .
Q. What statistical frameworks are appropriate for analyzing this compound’s neuroprotective effects in heterogeneous preclinical datasets?
- Methodological Answer : Apply mixed-effects models to account for inter-study variability. Use Cohen’s d to standardize effect sizes across species (e.g., mice vs. rats). For time-series data, implement repeated-measures ANOVA with Greenhouse-Geisser correction. Address publication bias via funnel plots and Egger’s regression. Share raw datasets in supplementary materials with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
Data Presentation and Reproducibility
Q. How should researchers report this compound’s pharmacokinetic parameters to ensure reproducibility?
- Methodological Answer : Include a detailed table with AUC₀–∞, Cmax, Tmax, t₁/₂, and volume of distribution (Vd). Specify analytical methods (e.g., LC-MS/MS calibration curves, LLOQ/ULOQ values). Adhere to MIAME guidelines for omics data or ARRIVE 2.0 for in vivo studies. Provide raw chromatograms and mass spectra in supplementary files. Disclose batch-to-batch variability (e.g., ±15% for AUC) .
Q. What validation steps are critical when transitioning this compound from in vitro to in vivo models?
- Methodological Answer : Validate target engagement via ex vivo receptor autoradiography. Confirm blood and brain pharmacokinetic concordance using tandem LC-MS/MS. Perform dose-ranging studies to establish a therapeutic index (LD₅₀/ED₅₀). Use positron emission tomography (PET) with [¹¹C]-SM-21 analogs for real-time biodistribution tracking. Disclose all negative results to mitigate attrition bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
